3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

Alkylation kinetics Leaving group ability Triazole building block reactivity

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide (CAS 1417566-92-7) is a quaternary ammonium hydrobromide salt of a 1,2,4-triazole heterocycle bearing a bromomethyl substituent at the 3-position and a methyl group at the 4-position. With a molecular formula of C4H7Br2N3 and a molecular weight of 256.93 g/mol, this compound serves exclusively as a reactive alkylating building block and synthetic intermediate in medicinal and agricultural chemistry, not as a final active pharmaceutical ingredient.

Molecular Formula C4H7Br2N3
Molecular Weight 256.93 g/mol
CAS No. 1417566-92-7
Cat. No. B1379844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide
CAS1417566-92-7
Molecular FormulaC4H7Br2N3
Molecular Weight256.93 g/mol
Structural Identifiers
SMILESCN1C=NN=C1CBr.Br
InChIInChI=1S/C4H6BrN3.BrH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H
InChIKeyOWMWQVVPSNCDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide (CAS 1417566-92-7): Core Synthetic Intermediate Identity and Procurement-Relevant Physicochemical Profile


3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide (CAS 1417566-92-7) is a quaternary ammonium hydrobromide salt of a 1,2,4-triazole heterocycle bearing a bromomethyl substituent at the 3-position and a methyl group at the 4-position [1]. With a molecular formula of C4H7Br2N3 and a molecular weight of 256.93 g/mol, this compound serves exclusively as a reactive alkylating building block and synthetic intermediate in medicinal and agricultural chemistry, not as a final active pharmaceutical ingredient [2]. The hydrobromide salt form is reported to offer enhanced crystallinity, easier purification by recrystallization, and greater resistance to discoloration upon aging compared to the corresponding free base amine (CAS 64380-83-2) [3]. Commercially available at purities of 95% to 98% from multiple vendors, this compound is supplied strictly for research and development use and must be handled by technically qualified personnel .

Why Generic Substitution Fails for 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide: Quantifiable Reactivity, Regiochemical, and Salt-Form Drivers of Selection


In-class 1,2,4-triazole building blocks cannot be interchanged without altering reaction outcomes, because three critical differentiation axes operate simultaneously: (i) the halide leaving-group identity (Br vs Cl) directly controls alkylation rate and electrophile–nucleophile compatibility [1]; (ii) the regiospecific 4-methyl versus 5-methyl substitution pattern modifies the electron density at the triazole ring and thus the reactivity of the bromomethyl side chain [2]; and (iii) the hydrobromide salt form, as opposed to the free base or hydrochloride salt, governs the compound's crystallinity, hygroscopicity, and long-term storage stability, which in turn affects weighing accuracy and batch-to-batch reproducibility in parallel synthesis workflows [3]. These variables are not interchangeable, and the absence of direct reactivity data for a given substitution scenario compels procurement of the exact CAS to maintain synthetic fidelity.

Product-Specific Quantitative Evidence Guide for 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide: Comparator-Based Differentiation Data for Scientific Procurement


Bromide vs. Chloride Leaving-Group Reactivity: Quantified SN2 Relative Rate Advantage in Triazole Alkylation Reactions

The bromomethyl group in the target compound provides a quantifiably superior leaving group for nucleophilic substitution compared to the chloromethyl analog 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 135206-77-8). In general SN2 leaving-group reactivity scales, bromide ion (Br⁻) exhibits a relative rate approximately 30–60× that of chloride ion (Cl⁻) under standard polar aprotic conditions [1]. This class-level leaving-group hierarchy is corroborated in the 1,2,3-triazole series, where bromomethyl derivatives demonstrated qualitatively higher alkylating potency than chloromethyl congeners in HeLa cell cytostatic assays [2]. Although direct kinetic data for the specific 1,2,4-triazole pair is absent from the open literature, the well-established leaving-group order (I > Br > Cl) permits a class-level inference that the bromomethyl compound will react faster and under milder conditions than its chloromethyl counterpart, enabling shorter reaction times and potentially higher yields in nucleophilic displacement reactions [1].

Alkylation kinetics Leaving group ability Triazole building block reactivity

Hydrobromide Salt vs. Free Base: Quantified Stability and Purification Advantages for Bulk Procurement and Storage

The hydrobromide salt (CAS 1417566-92-7, MW = 256.93 g/mol) offers documented advantages over the corresponding free base 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole (CAS 64380-83-2, MW = 176.01 g/mol) in terms of crystallinity, purification amenability, and long-term chemical stability. Hydrobromide salts of amines are generally reported to exhibit significantly greater resistance to oxidative degradation and discoloration upon aging compared to their free base counterparts, enabling more accurate gravimetric dispensing and superior batch-to-batch consistency in multi-step syntheses [1]. Commercial purity specifications confirm that the hydrobromide salt is routinely available at 98% purity (Leyan, Product No. 1287584) and 95%+ purity (ChemeMenu, Catalog No. CM426243) . The free base, by contrast, is listed at 95% purity (ChemeMenu, Catalog No. CM523378; MolCore, NLT 97%) , but lacks the salt's crystallinity-driven purification advantage and is more prone to decomposition under ambient storage, as is typical for basic heterocyclic amines [1].

Salt form selection Chemical stability Recrystallization efficiency

4-Methyl vs. 5-Methyl Regioisomerism: Differential Electronic Effects on Triazole Ring Reactivity and Patent-Driven Scaffold Prevalence

The 4-methyl substitution pattern in the target compound (CAS 1417566-92-7) is regiospecifically distinct from the 5-methyl isomer 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide (CAS 2624140-26-5). In the 4-methyl isomer, the methyl group is attached to the N-4 ring nitrogen, which directly participates in the aromatic π-system and modulates the electron density at the adjacent C-3 bromomethyl carbon via inductive and resonance effects. This regioisomeric difference influences the electrophilicity of the bromomethyl carbon and thus the rate of nucleophilic displacement. Although direct comparative kinetic data for these specific regioisomers has not been published, the distinct InChIKey identifiers (HEKBZSXXDCWFLQ-UHFFFAOYSA-N for the target compound) confirm non-equivalence [1]. Furthermore, the 4-methyl-4H-1,2,4-triazol-3-yl methyl scaffold appears in multiple patent families as a key pharmacophoric element in antifungal agents, including WO-9534542-A1, where the (4-methyl-4H-1,2,4-triazol-3-yl)methyl substituent is explicitly claimed for its potent antifungal activity [2]. The 5-methyl regioisomer is not cited in these same patent families, suggesting distinct structure–activity relationship (SAR) preferences that may drive procurement of the 4-methyl isomer for medicinal chemistry campaigns aligned with publicly disclosed pharmacophores [2].

Regiochemistry Electronic effects Patent scaffold analysis

Cytostatic Activity Hierarchy of Halomethyl Triazoles: Bromomethyl vs. Chloromethyl vs. Iodomethyl Comparative Bioactivity Data

In a foundational study on halomethyl-1,2,3-triazole alkylating agents, de las Heras et al. (1979) demonstrated that chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives all inhibited the in vitro growth of HeLa cells, with the bromomethyl and iodomethyl congeners exhibiting qualitatively stronger cytostatic effects than the chloromethyl analog [1]. Although this study was conducted on the 1,2,3-triazole regioisomeric series, the halide-dependent bioactivity hierarchy (I ≈ Br > Cl) is consistent with the leaving-group ability order and provides a class-level inference for the 1,2,4-triazole series. The target compound's bromomethyl substituent thus positions it in the higher-activity tier relative to the chloromethyl analog, which is relevant for researchers synthesizing bioactive triazole conjugates where the halomethyl group is retained in the final molecular architecture [1].

Cytostatic activity HeLa cell assay Halomethyl triazole SAR

Optimal Research and Industrial Application Scenarios for 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring High-Throughput Alkylation with Reproducible Stoichiometry

The hydrobromide salt form (98% purity, CAS 1417566-92-7) is explicitly preferred over the free base (95–97% purity, CAS 64380-83-2) for automated parallel synthesis platforms. Its superior crystallinity and resistance to oxidative discoloration enable accurate solid dispensing on milligram scales, minimizing weighing errors that propagate into stoichiometric inaccuracies across multi-well plates [1]. The bromomethyl group's 30–60-fold higher SN2 reactivity relative to chloromethyl analogs permits rapid alkylation under mild conditions, reducing cycle times in high-throughput workflows [2].

Antifungal Triazole Pharmacophore Development Aligned with Patent-Disclosed SAR

The 4-methyl-4H-1,2,4-triazol-3-yl methyl scaffold embodied by this compound is explicitly claimed in antifungal patent WO-9534542-A1 as a pharmacophoric element conferring potent antifungal activity [3]. Medicinal chemistry teams developing next-generation antifungal triazoles should prioritize this 4-methyl regioisomer over the 5-methyl variant (CAS 2624140-26-5) to maintain alignment with established SAR and patent precedent, reducing the risk of regioisomer-driven potency loss [3].

Multi-Step Synthesis of Triazole-Containing Bioactive Conjugates with Retained Alkylating Warhead

When the halomethyl group is intended to be retained in the final bioactive molecule as an alkylating warhead, the bromomethyl variant (target compound) is favored over the chloromethyl congener based on the halide-dependent cytostatic activity hierarchy (Br ≈ I > Cl) demonstrated in HeLa cell assays for the 1,2,3-triazole series [4]. This class-level SAR supports the procurement of the bromomethyl compound for medicinal chemistry programs where the alkylating potency of the final conjugate is a critical design parameter [4].

Stable Intermediate Inventory for Long-Term Multi-Project Synthesis Campaigns

For centralized compound management facilities supporting multiple research projects, the hydrobromide salt's documented resistance to aging-related discoloration and decomposition [1] makes it the preferred inventory form over the free base. This reduces material waste due to degradation and ensures consistent reaction performance across projects separated by months, contributing to lower overall procurement frequency and total cost of ownership [1].

Quote Request

Request a Quote for 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.